4-Bromo-2,6-dimethylphenol

Catalog No.
S580252
CAS No.
2374-05-2
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-dimethylphenol

CAS Number

2374-05-2

Product Name

4-Bromo-2,6-dimethylphenol

IUPAC Name

4-bromo-2,6-dimethylphenol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3

InChI Key

ZLVFYUORUHNMBO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C)Br

Synonyms

4-bromo-2,6-dimethylphenol

Canonical SMILES

CC1=CC(=CC(=C1O)C)Br

The exact mass of the compound 4-Bromo-2,6-dimethylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63922. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Xylenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2,6-dimethylphenol (CAS 2374-05-2) is a highly substituted halogenated phenol characterized by a para-bromo group and two ortho-methyl groups. In procurement and materials science, it is primarily valued as a specialized monomer for the synthesis of advanced polyphenylene ether (PPE/PPO) derivatives and as a sterically hindered building block for Suzuki-Miyaura cross-coupling[1]. The combination of the reactive bromine handle and the sterically shielded hydroxyl group allows for precise chemoselectivity, making it a critical precursor for amine-free polymers, complex biaryl ligands, and controlled chain-growth polymerization where standard unhindered phenols or unhalogenated xylenols fail to provide the necessary regiocontrol or catalyst compatibility[2].

Substituting 4-bromo-2,6-dimethylphenol with its closest analogs, such as 2,6-dimethylphenol or 4-bromophenol, fundamentally alters reaction pathways and downstream material properties. Standard 2,6-dimethylphenol polymerizes via oxidative coupling using copper-amine catalysts, which leaves basic amine residues that poison Lewis acid catalysts in subsequent functionalization steps[1]. Conversely, using 4-bromophenol removes the critical steric bulk provided by the ortho-methyl groups, leading to unwanted O-alkylation side reactions and differing polymer glass transition temperatures. For applications requiring strict regiocontrol, specific steric environments, or amine-free polymer backbones, the exact substitution pattern of 4-bromo-2,6-dimethylphenol is non-negotiable.

Elimination of Catalyst Poisoning via Amine-Free Polymerization

Commercial polyphenylene oxide (PPO) synthesized from 2,6-dimethylphenol relies on Cu-amine catalysts, which embed basic amine residues at the phenol termini. These residues completely shut down downstream silylation catalyzed by B(C6F5)3 [1]. In contrast, 4-bromo-2,6-dimethylphenol can undergo phase-transfer catalyzed polymerization to produce strictly amine-free PPO. This amine-free intermediate allows for quantitative coupling with dihydrosilanes using very low loadings of the boron catalyst [1].

Evidence DimensionDownstream Lewis acid catalyst viability
Target Compound DataYields amine-free PPO that allows quantitative B(C6F5)3-catalyzed silylation
Comparator Or Baseline2,6-Dimethylphenol (yields amine-contaminated PPO that completely inhibits B(C6F5)3)
Quantified Difference100% recovery of silylation catalyst activity vs. complete reaction shutdown
ConditionsB(C6F5)3 catalyzed polyetherification of dihydrosilanes and bis-phenols

Procurement of this specific brominated monomer is essential for manufacturing hydrolytically stable polyaryloxysilanes where basic impurities cannot be tolerated.

Steric Shielding and Chemoselectivity in Cross-Coupling

The presence of two ortho-methyl groups in 4-bromo-2,6-dimethylphenol provides significant steric shielding to the phenolic hydroxyl group. Compared to unhindered analogs, this steric bulk suppresses unwanted O-alkylation under mild conditions; for instance, reactions with alkylating agents like ethyl bromoacetate that readily alkylate unhindered phenols are not viable with 4-bromo-2,6-dimethylphenol [1]. This allows the para-bromo site to be selectively engaged in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions without the mandatory addition and subsequent removal of hydroxyl protecting groups.

Evidence DimensionSteric suppression of O-alkylation
Target Compound DataHigh steric hindrance (ortho-methyls) suppresses spontaneous O-alkylation under mild conditions
Comparator Or BaselineUnhindered phenols (highly susceptible to competitive O-alkylation)
Quantified DifferenceElimination of protecting group steps in specific cross-coupling workflows
ConditionsMild alkylation conditions (e.g., ethyl bromoacetate) in the presence of competing electrophiles

Reduces synthetic steps and improves overall yield in the industrial scale-up of sterically hindered biaryl ligands and active pharmaceutical intermediates.

Precision Halogenation for Controlled Polymer Architecture

Attempting to brominate standard 2,6-dimethylphenol post-polymerization or in situ often yields a mixture of 3,4-dibromo-2,6-xylenol and 3,4,5-tribromo-2,6-xylenol, destroying regiocontrol . Procuring 4-bromo-2,6-dimethylphenol provides a pre-installed, singular reactive halogen handle at the para position. This exact substitution pattern is leveraged in the transformation of standard step-growth polymerization into living chain-growth polymerization (CGCP) via catalyst transfer, enabling the synthesis of well-defined block copolymers with narrow polydispersity that cannot be achieved with unhalogenated precursors[1].

Evidence DimensionRegiocontrol of the reactive site
Target Compound Data100% regioselectivity at the para position for controlled coupling
Comparator Or Baseline2,6-Dimethylphenol (requires harsh bromination yielding mixed 3,4-dibromo and 3,4,5-tribromo isomers)
Quantified DifferenceSingular reactive site vs. mixed polyhalogenated isomers
ConditionsPrecursor selection for controlled chain-growth polymerization (CGCP)

Guarantees batch-to-batch reproducibility and precise molecular weight control in the production of advanced engineering plastics.

Synthesis of Amine-Free Polyaryloxysilanes

Because 4-bromo-2,6-dimethylphenol can be polymerized via phase-transfer catalysis without copper-amine catalysts, it is the required monomer for producing amine-free polyphenylene oxide (PPO). This intermediate is critical for downstream B(C6F5)3-catalyzed silylation, enabling the production of thermally and hydrolytically robust polyaryloxysilanes and siloxane copolymers [1].

Precursor for Sterically Hindered Biaryl Ligands

The steric shielding provided by the ortho-methyl groups suppresses unwanted O-alkylation, making this compound an ideal precursor for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is heavily procured for synthesizing bulky phosphine ligands and complex biaryl pharmaceutical intermediates where minimizing protecting-group chemistry is desired[2].

Controlled Living Chain-Growth Polymerization (CGCP)

The precise para-bromo substitution allows this compound to function as a highly controlled monomer in catalyst-transfer polymerization. It is the material of choice when engineering well-defined block copolymers where standard step-growth oxidative coupling of 2,6-dimethylphenol would result in unacceptable polydispersity [3].

XLogP3

2

UNII

PE2VSV8GBM

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58170-30-2
2374-05-2

Wikipedia

4-Bromo-2,6-dimethylphenol

General Manufacturing Information

Phenol, 4-bromo-2,6-dimethyl-: INACTIVE

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